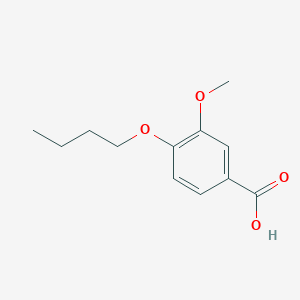

4-Butoxy-3-methoxybenzoic acid

説明

Contextualization within Benzoic Acid Chemistry

4-Butoxy-3-methoxybenzoic acid belongs to the vast family of benzoic acid derivatives. Benzoic acid itself is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). epa.gov The reactivity and properties of benzoic acid can be significantly altered by adding various functional groups to the benzene ring, creating a wide array of substituted benzoic acid derivatives. These modifications can influence the compound's acidity, solubility, and biological activity. epa.gov

The structure of this compound features two key substituents on the benzoic acid core: a butoxy group (-O(CH₂)₃CH₃) at the 4-position and a methoxy (B1213986) group (-OCH₃) at the 3-position. These ether linkages, particularly the butoxy group, increase the compound's lipophilicity compared to its parent compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid). This alteration in chemical properties is a fundamental concept in medicinal chemistry, where modifying a lead compound's structure can enhance its interaction with biological targets.

Historical Perspectives on Substituted Benzoic Acid Derivatives

The history of benzoic acid dates back to the 16th century, with its structure being determined in 1832. nih.gov Early industrial production methods often resulted in chlorinated benzoic acid derivatives. nih.gov Over time, more controlled and specific synthesis methods were developed, allowing for the creation of a multitude of substituted benzoic acids. The preparation of various alkyl-substituted benzoic acids was a subject of chemical research by the mid-20th century. researchgate.net

The synthesis of substituted benzoic acids can be achieved through various routes, including the oxidation of the corresponding substituted toluenes. molaid.com For derivatives like this compound, a common synthetic route involves the etherification of a precursor molecule, such as vanillic acid. The synthesis of related 3-alkoxy and 4-alkoxy benzoic acids has been described in the scientific literature, often involving the esterification of a hydroxyl group followed by etherification and subsequent hydrolysis to the carboxylic acid. rasayanjournal.co.in

Current Research Frontiers and Emerging Significance

While dedicated research specifically on this compound is not extensively published, the broader class of vanillic acid derivatives, to which it belongs, is a subject of ongoing scientific investigation. Derivatives of vanillic acid are being explored for a range of potential biological activities, including antimicrobial and anti-inflammatory properties. The modification of the hydroxyl group of vanillic acid to an ether, such as the butoxy group in this compound, is a strategy employed by medicinal chemists to potentially enhance these activities.

Research into related compounds provides insight into the potential significance of this compound. For instance, various derivatives of vanillic acid have been synthesized and evaluated for their antibacterial and antifungal activities. synquestlabs.com Furthermore, other substituted benzoic acids are investigated for their therapeutic potential in various diseases. The exploration of such derivatives in drug discovery and materials science represents a key frontier in contemporary chemical research.

Detailed Research Findings

As specific research on this compound is limited, this section presents data on the compound's properties and findings related to similar molecules.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3535-34-0 | chemscene.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₆O₄ | chemscene.comsapphirebioscience.com |

| Molecular Weight | 224.25 g/mol | chemscene.comsapphirebioscience.com |

| Appearance | Not specified | |

| Storage Temperature | 2-8°C | chemicalbook.com |

Research on Related Benzoic Acid Derivatives

| Compound | Research Area | Findings | Reference |

| Vanillic acid derivatives | Antimicrobial activity | Amide derivatives of vanillic acid have been synthesized and evaluated for their antibacterial and antifungal properties. | synquestlabs.com |

| 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid | Biological activity | Investigated for potential antimicrobial and anti-inflammatory properties. | |

| 4-hydroxy-3-methoxybenzoic acid methyl ester | Anticancer research | This curcumin (B1669340) derivative has been studied for its potential to inhibit the growth of prostate cancer cells. | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

4-butoxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFJMRPLUAGPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367095 | |

| Record name | 4-butoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-34-0 | |

| Record name | 4-Butoxy-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTOXY-3-METHOXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 4-Butoxy-3-methoxybenzoic Acid

The creation of the butyl ether linkage at the C4 position of the 3-methoxybenzoic acid scaffold is the central challenge in synthesizing this molecule. Both classical and modern organic synthesis provide effective strategies to achieve this transformation.

Classical Organic Synthesis Routes

The most prominent classical method for the synthesis of this compound is the Williamson ether synthesis. This venerable and reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis typically commences with vanillic acid (4-hydroxy-3-methoxybenzoic acid), a readily available starting material.

The initial step involves the deprotonation of the phenolic hydroxyl group of vanillic acid using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide ion then acts as a nucleophile, attacking an n-butyl halide (e.g., n-butyl bromide or n-butyl iodide) in an SN2 reaction. The butoxy group is thereby introduced, yielding the desired this compound. To prevent the acidic carboxylic acid group from interfering with the basic conditions of the ether synthesis, it is often protected as an ester (e.g., a methyl or ethyl ester) prior to the etherification step. This protecting group is subsequently removed via hydrolysis to afford the final product.

General Reaction Scheme for Williamson Ether Synthesis:

Step 1: Protection of the carboxylic acid (optional but recommended)

Vanillic acid is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding ester.

Step 2: Etherification

The protected vanillate (B8668496) is treated with a base and an n-butyl halide.

Step 3: Deprotection (Hydrolysis)

The resulting ester is hydrolyzed under acidic or basic conditions to yield this compound.

Below is a table summarizing typical reaction conditions for the Williamson ether synthesis of related alkyl aryl ethers.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Hydroxybenzoic acid | Benzyl chloride | K2CO3 | Water (with surfactant) | Reflux | High |

| 4-Ethylphenol | Methyl iodide | NaOH | Biphasic (with phase transfer catalyst) | Reflux | Good |

| p-Cresol | Chloroacetic acid | KOH | Water | Reflux | High |

This table presents data for analogous Williamson ether synthesis reactions to illustrate typical conditions.

Modern Catalytic Approaches for Carbon-Oxygen Bond Formation

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of carbon-oxygen bonds, offering alternatives to the classical Williamson ether synthesis. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a notable example applicable to the synthesis of this compound.

In a typical Ullmann-type reaction, an aryl halide is coupled with an alcohol in the presence of a copper catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 4-halo-3-methoxybenzoic acid derivative (e.g., 4-bromo-3-methoxybenzoic acid) with n-butanol. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The use of ligands, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, can significantly improve the efficiency and mildness of the reaction conditions.

General Reaction Scheme for Ullmann Condensation:

Aryl Halide + n-Butanol --(Cu catalyst, Base, Ligand)--> this compound derivative

The table below provides illustrative conditions for Ullmann-type C-O coupling reactions.

| Aryl Halide | Alcohol | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Iodotoluene | Various alcohols | CuI / N,N-dimethylglycine | Cs2CO3 | Dioxane | 110 | High |

| Aryl Bromides | tert-Butanol | Pd(dba)2 / DPDB | K3PO4 | Toluene | 100 | Very Good |

| Aryl Iodides | Various alcohols | CuI / Phenanthroline | Cs2CO3 | DMF | 110 | High |

This table showcases conditions for analogous Ullmann condensations to provide insight into the reaction parameters.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting potential side products.

Esterification and Hydrolysis Mechanisms

The carboxylic acid moiety of this compound can readily undergo esterification and its esters can be hydrolyzed back to the carboxylic acid.

Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: A molecule of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a molecule of water, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated by a base (e.g., water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Hydrolysis: The hydrolysis of esters of this compound can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is the reverse of the Fischer esterification mechanism. An excess of water drives the equilibrium towards the carboxylic acid and alcohol.

Base-catalyzed hydrolysis (saponification): This is an irreversible process. A hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The alkoxide ion then leaves, and a proton transfer from the newly formed carboxylic acid to the alkoxide ion generates a carboxylate salt and an alcohol. Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid. The kinetics of base-catalyzed hydrolysis of benzoate (B1203000) esters are influenced by the size of the alkyl group, with larger groups generally leading to slower hydrolysis rates. nih.gov

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the butoxy and methoxy (B1213986) groups. These substituents are ortho, para-directors, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these groups.

The directing effects are a result of the ability of the oxygen atoms in the butoxy and methoxy groups to donate a lone pair of electrons to the aromatic ring through resonance. This donation of electron density stabilizes the arenium ion intermediate formed during the substitution, particularly when the electrophile attacks at the ortho or para positions.

Given the substitution pattern of this compound, the available positions for electrophilic attack are C2, C5, and C6. The C5 position is para to the methoxy group and ortho to the butoxy group, making it a likely site for substitution. The C2 position is ortho to the methoxy group and meta to the butoxy group, while the C6 position is ortho to the butoxy group and meta to the methoxy group. Steric hindrance from the butoxy group may influence the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Etherification and Related Coupling Reactions

The formation of the ether linkage in this compound is a key synthetic transformation, and its mechanism depends on the chosen synthetic route.

Williamson Ether Synthesis: As mentioned, this reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism . wikipedia.org The phenoxide ion, a potent nucleophile, performs a backside attack on the primary carbon of the n-butyl halide, displacing the halide leaving group in a single, concerted step. The reaction rate is dependent on the concentration of both the phenoxide and the alkyl halide.

Ullmann Condensation: The mechanism of the Ullmann condensation is more complex and is believed to involve organocopper intermediates. A plausible catalytic cycle is as follows:

Formation of a copper(I) alkoxide: The copper(I) catalyst reacts with the alcohol (n-butanol) in the presence of a base to form a copper(I) butoxide species.

Oxidative addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

Reductive elimination: The aryl and butoxy groups on the copper(III) center couple and are eliminated, forming the desired aryl ether product and regenerating a copper(I) species that can re-enter the catalytic cycle. The use of ligands helps to stabilize the copper intermediates and facilitate the oxidative addition and reductive elimination steps.

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound, primarily from 3-methoxy-4-hydroxybenzoic acid (a derivative of vanillic acid), presents a classic case for controlling chemoselectivity. The starting material possesses two potentially reactive sites for alkylation: the phenolic hydroxyl group and the carboxylic acid group.

Chemoselectivity: The desired reaction is the O-alkylation of the phenolic hydroxyl group. This is typically achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide (e.g., 1-bromobutane). masterorganicchemistry.comfrancis-press.com The selectivity for the phenolic hydroxyl over the carboxylic acid is governed by the significant difference in their acidity (pKa).

Under basic conditions, the more acidic phenolic proton is preferentially removed to form a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the alkyl halide in an SN2 reaction. masterorganicchemistry.com While the carboxylic acid is also deprotonated to form a carboxylate, the carboxylate ion is a much weaker nucleophile due to the delocalization of its negative charge across both oxygen atoms. This resonance stabilization makes it less likely to participate in the alkylation reaction, thus ensuring high chemoselectivity for O-alkylation.

A typical synthetic sequence involves the following steps:

Deprotonation: 3-methoxy-4-hydroxybenzoic acid is treated with a base, such as potassium carbonate or sodium hydroxide, to selectively deprotonate the phenolic hydroxyl group.

Alkylation: The resulting phenoxide is then reacted with an alkylating agent, like 1-bromobutane (B133212), to form the ether linkage. This process is often carried out in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com

Regioselectivity: For the synthesis of this compound from its standard precursor, regioselectivity is not a primary concern as there is only one phenolic hydroxyl group available for alkylation. However, in related substituted benzoic acids, the position of substituents can significantly influence the regioselectivity of other potential reactions, such as catalytic C-H activation. Studies on 3-methoxybenzoic acid have shown that the methoxy group can direct reactions to specific positions on the aromatic ring through both steric and coordination effects. mdpi.com While not a direct side reaction in the standard Williamson synthesis, this highlights the directing influence of the methoxy group, which could become relevant if alternative synthetic strategies involving ring functionalization were employed.

Sustainable and Green Chemical Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign processes, and the synthesis of this compound is amenable to several green chemistry principles. mdpi.com These approaches focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. jddhs.com

Phase-Transfer Catalysis (PTC): A significant green improvement for the Williamson ether synthesis is the use of phase-transfer catalysis (PTC). theaic.orgjcchems.com This technique is highly effective for reactions involving a water-soluble nucleophile (the phenoxide) and an organic-soluble electrophile (the alkyl halide). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the phenoxide anion from the aqueous (or solid) phase into the organic phase where the reaction occurs. theaic.orgcrdeepjournal.org

The advantages of PTC in this synthesis include:

Elimination of hazardous, anhydrous organic solvents like DMF. The reaction can often be run in a biphasic system with water or even under solvent-free conditions. mdpi.comptfarm.pl

Milder reaction conditions and often faster reaction rates. theaic.org

Increased yields and easier product separation. crdeepjournal.org

The table below summarizes a comparative study on the synthesis of ethenzamide, a structurally related compound, highlighting the efficiency of PTC and microwave assistance.

| Conditions | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Conventional Heating (Reflux) | None | Ethanol | 3 h | 43 |

| Conventional Heating (80 °C) | TBAB | Solvent-free | 15 min | 79 |

| Microwave Irradiation | TBAB | Solvent-free | 90 s | 92 |

| Microwave Irradiation | TBAB | Water | 2 min | 94 |

Green Solvents and Solvent-Free Reactions: A core principle of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). jddhs.com For the O-alkylation of phenolic compounds, research has explored several alternatives:

Water: As demonstrated in the table above, using water as a solvent in PTC-mediated reactions can lead to excellent yields. mdpi.com

Deep Eutectic Solvents (DES): Combinations of substances like choline (B1196258) chloride and urea (B33335) can form effective, biodegradable, and recyclable solvents that also act as phase-transfer media for O-alkylation reactions. researchgate.net

Solvent-Free Conditions: Conducting the reaction by simply grinding the reactants with a solid base (e.g., potassium carbonate) and a catalyst at room temperature is a highly efficient and environmentally friendly method. researchgate.netresearchgate.net

Energy-Efficient Methodologies: To reduce the energy footprint of the synthesis, innovative techniques are employed:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by ensuring rapid and uniform heating. mdpi.comjddhs.comresearchgate.net

Ultrasonic Conditions: Sonication is another energy-efficient method that can promote reactions, with studies showing high yields can be achieved in short timeframes. mdpi.com

Alternative Reagents: While alkyl halides are common, they are not ideal from a green chemistry perspective. Research into alternative alkylating agents aims to improve atom economy and reduce the formation of inorganic salt byproducts. For instance, dimethyl carbonate (DMC) is recognized as a green methylating agent, replacing hazardous reagents like methyl halides or dimethyl sulfate. researchgate.net While not directly applicable for butylation, the principle encourages seeking less toxic and more efficient alkylating agents. High-temperature catalytic methods using alcohols as alkylating agents have also been developed to avoid salt production entirely. researchgate.net

| Approach | Technique/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Catalysis | Phase-Transfer Catalysis (e.g., TBAB) | Allows use of water/solvent-free conditions, milder conditions, faster rates. | mdpi.comtheaic.orgptfarm.pl |

| Solvent Replacement | Water | Non-toxic, inexpensive, environmentally benign. | mdpi.com |

| Deep Eutectic Solvents (DES) | Biodegradable, recyclable, can act as both solvent and catalyst. | researchgate.net | |

| Solvent-Free Grinding | Eliminates solvent waste, simplifies workup, low energy input. | researchgate.netresearchgate.net | |

| Energy Efficiency | Microwave-Assisted Synthesis | Drastic reduction in reaction time, often higher yields. | mdpi.comjddhs.com |

| Ultrasonication | Reduced reaction time and energy consumption. | mdpi.com |

Design and Synthesis of Advanced Derivatives and Analogues

Rational Design Principles for Structural Analogues

The rational design of analogues of 4-Butoxy-3-methoxybenzoic acid is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves the exploration of structure-activity relationships (SAR) by systematically modifying different parts of the molecule. For instance, the catechol ether moiety has been a focal point for modification, leading to the synthesis of phenylbutoxy and phenylpentoxy analogues. nih.gov This approach aims to decrease affinity for sites associated with side effects, such as the brain rolipram (B1679513) binding site, while maintaining or improving the desired biological activity. nih.gov

Computational methods like docking and molecular dynamics simulations can be employed to understand the interactions between the designed compounds and their biological targets. researchgate.net These in-silico techniques help in predicting the binding affinities and modes of interaction, thereby guiding the selection of substituents and structural modifications. researchgate.net The design of conformationally constrained analogues is another important principle. By creating rigid structures, such as oxazolidinones and imidazolidinones, that mimic the bioactive conformation of a flexible parent molecule, it is possible to enhance potency. nih.gov For example, using 4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one as a template, rigid heterocyclic analogues have been designed to orient key functional groups in a more favorable manner for target interaction. nih.gov

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for modification to influence the compound's physicochemical properties and biological interactions. Esterification and amidation are common derivatization strategies.

The synthesis of esters, such as methyl 4-butoxy-3-methoxybenzoate, can be achieved through standard esterification procedures. molaid.com These ester derivatives can serve as intermediates for further synthetic transformations or as final compounds with altered solubility and cell permeability profiles.

Amide derivatives are also frequently synthesized to explore their biological potential. For example, condensation of 4-alkoxy-3-methoxybenzoic acids with various amines or amino acid derivatives can be accomplished using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with N,N-dimethylaminopyridine (DMAP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.netcsic.es The resulting amides often exhibit distinct biological activities compared to the parent carboxylic acid. Studies have shown that modification of the carboxylate group to an amide can significantly impact binding affinity to protein targets, sometimes weakening it but also potentially leading to new interaction patterns. nih.gov

Table 1: Examples of Modified Carboxylic Acid Derivatives

| Derivative Name | Modification | Reference |

| Methyl 4-butoxy-3-methoxybenzoate | Esterification | molaid.com |

| 4-(3-Butoxy-4-methoxybenzamido)benzoic acid derivatives | Amidation | nih.gov |

| N,N'-bis(4-alkoxy-3-methoxybenzoyl)piperazine | Amidation | oregonstate.edu |

| Salicylamide derivatives | Amidation | csic.es |

Alterations of the Butoxy Side Chain

Systematic variations of the alkyl chain length (from ethoxy to octyloxy) have been explored in related 4-alkoxybenzoic acids, demonstrating that such changes can significantly affect the compound's physical properties, such as its liquid crystalline behavior. ajol.info In the context of 4-alkoxy-3-methoxybenzoic acid derivatives, extending the alkyl chain or introducing branching can impact biological potency and selectivity. For instance, the synthesis of 4-alkoxy vanillic acids has been reported, where the alkyl halide is varied to produce a series of analogues. researchgate.net

The synthesis of these analogues typically involves the etherification of a precursor like methyl vanillate (B8668496) (methyl 4-hydroxy-3-methoxybenzoate) with an appropriate alkyl halide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone. researchgate.netrasayanjournal.co.in Subsequent hydrolysis of the ester group yields the desired 4-alkoxy-3-methoxybenzoic acid derivatives. researchgate.netrasayanjournal.co.in

Table 2: Examples of Butoxy Side Chain Alterations

| Derivative Name | Alteration | Reference |

| 4-Ethoxy-3-methoxybenzoic acid | Shorter alkyl chain (ethoxy) | lookchem.com |

| 4-Pentyloxybenzoic acid | Longer alkyl chain (pentyloxy) | ajol.info |

| 4-Octyloxybenzoic acid | Longer alkyl chain (octyloxy) | ajol.info |

| 4-Isobutoxy-3-methoxybenzoic acid | Branched alkyl chain (isobutoxy) | epa.gov |

| 4-(5-Phenylpentoxy)-3-methoxybenzoic acid | Phenyl-terminated alkyl chain | nih.gov |

Derivatization of the Methoxy (B1213986) Group

The methoxy group at the C-3 position is another key functional group that can be targeted for derivatization. One of the primary modifications is demethylation to yield the corresponding 3-hydroxy derivative. This transformation can be achieved using various reagents, with boron tribromide (BBr3) being a common choice. csic.es The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification with different alkyl or aryl groups.

Enzymatic methods for demethylation have also been investigated. For example, the cytochrome P450 enzyme CYP199A4 has been shown to efficiently demethylate 4-methoxybenzoic acid derivatives, particularly at the para-position. rsc.org While this enzyme shows a preference for the 4-methoxy group, the potential for selective demethylation of the 3-methoxy group under different enzymatic or chemical conditions remains an area of interest.

The poor yield of some reactions, such as the Friedel-Crafts reaction with veratrole and succinic anhydride, has been attributed to the demethylation of a methoxy group, highlighting the reactivity of this functional group under certain conditions. researchgate.net

Substitutions on the Aromatic Ring System

Introducing substituents onto the aromatic ring of this compound can significantly alter its electronic properties, steric profile, and potential for hydrogen bonding, thereby influencing its biological activity.

Halogenation is a common modification. For example, the introduction of chlorine atoms at the 3 and 5 positions of the benzoic acid ring has been explored in the synthesis of various analogues. nih.gov The synthesis of 3,5-dichloro-4-alkoxybenzoic acids typically starts from methyl 3,5-dichloro-4-hydroxybenzoate, which is then alkylated, followed by hydrolysis of the ester. nih.gov The resulting acid can be coupled with various amines to produce a range of amide derivatives. nih.gov The synthesis of 4-butoxy-3-chloro-5-methoxybenzoic acid has also been documented. uni.lu

Nitration of the aromatic ring is another possible modification. The nitration of 4-alkoxybenzoic acids can be achieved using a mixture of nitric acid and sulfuric acid, or with nitric acid alone under specific conditions, to yield 3-nitro-4-alkoxybenzoic acid derivatives. google.com

Table 3: Examples of Aromatic Ring Substitutions

| Derivative Name | Substitution | Reference |

| 4-Butoxy-3-chloro-5-methoxybenzoic acid | Chloro substitution | uni.lu |

| 3,5-Dichloro-4-butoxybenzoic acid | Dichloro substitution | |

| 4-n-Butoxy-3-nitrobenzoic acid | Nitro substitution | google.com |

| 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid | Dichlorobenzyl substitution on the oxygen |

Synthesis of Heterocyclic Analogues and Hybrid Compounds

The incorporation of the this compound scaffold into heterocyclic systems or its combination with other pharmacophores to create hybrid compounds represents an advanced strategy for developing novel chemical entities.

The synthesis of heterocyclic analogues often involves using the benzoic acid or a derivative as a starting material for ring construction. For example, the carboxylic acid can be converted to an acid chloride and then reacted with appropriate precursors to form heterocyclic rings. polimi.it The synthesis of conformationally constrained imidazolidinone analogues has been reported, where the 4-(3-butoxy-4-methoxybenzyl) moiety is attached to the heterocyclic ring. nih.gov

Hybrid compounds are created by covalently linking the this compound moiety to another distinct chemical entity. For instance, novel ester/hybrid derivatives of vanillic acid have been synthesized where 4-alkoxy-3-methoxybenzoic acids are condensed with methyl vanillate. researchgate.net Similarly, vanillin (B372448) hydrazone derivatives have been prepared, such as 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid (4-butoxy-3-methoxy-benzylidene)-hydrazide, by reacting a vanillin derivative with a heterocyclic hydrazide. jddtonline.info These hybrid approaches aim to combine the favorable properties of both parent molecules to achieve synergistic or enhanced biological effects. jddtonline.info The synthesis of phenolic acid triazole derivatives has also been explored, where a triazole ring is incorporated. researchgate.net

Biological and Pharmacological Investigations

In Vitro Biological Activity Assessments

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a related compound, has demonstrated antioxidant properties by scavenging free radicals. mdpi.com Studies on derivatives of 4-Butoxy-3-methoxybenzoic acid indicate its potential as a key component in the production of antioxidants. lookchem.com The antioxidant activity of phenolic acids is influenced by their chemical structure, with the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring playing a crucial role. mdpi.com For instance, vanillic acid has been shown to protect against oxidative and nitrative damage to plasma proteins and inhibit lipid peroxidation. nih.gov A closely related compound, 2-hydroxy-4-methoxybenzoic acid, isolated from Hemidesmus indicus, has also been found to neutralize free radical formation. nih.gov

The antioxidant mechanism of these benzoic acid derivatives often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing it. The presence of an electron-donating methoxy group can further enhance this activity. mdpi.com

Derivatives of 3-hydroxybenzoic acid have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in The antimicrobial efficacy of phenolic acids is often attributed to their ability to disrupt the bacterial cell membrane. nih.gov For example, some benzoic acid derivatives can cause irreversible changes in membrane permeability, leading to the leakage of essential intracellular components. nih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial activity. Studies on related compounds have determined MIC values against various bacterial strains.

The mode of action for the antimicrobial effects of benzoic acid derivatives can involve several mechanisms:

Membrane Disruption: Altering the permeability of the cell membrane is a common mode of action. nih.gov

Enzyme Inhibition: These compounds can inhibit the activity of essential bacterial enzymes.

Interference with Nucleic Acid and Protein Synthesis: Some antimicrobial agents can interfere with the synthesis of DNA, RNA, or proteins, which is essential for bacterial growth and replication. openstax.org

This compound and its derivatives have shown potential as anti-inflammatory agents. arborpharmchem.com Vanillic acid has been observed to downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-8 in human neutrophils. nih.gov This suggests an interaction with cellular signaling pathways involved in the inflammatory response. One such pathway is the NF-κB pathway, which is a crucial regulator of inflammation. nih.gov The inhibition of this pathway can lead to a reduction in the expression of inflammatory mediators.

Some benzoic acid derivatives are being investigated for their potential to improve joint health by reducing inflammation. arborpharmchem.com A study on a related compound, 2-hydroxy-4-methoxybenzoic acid, demonstrated its ability to effectively neutralize inflammation induced by viper venom. nih.gov The anti-inflammatory mechanism may also involve the inhibition of enzymes like cyclooxygenase (COX), which are involved in the synthesis of prostaglandins, key mediators of inflammation. ambeed.com

Derivatives of this compound have been synthesized and evaluated for their anticancer potential. uobaghdad.edu.iq Some of these compounds have shown high potency and selectivity against various human cancer cell lines. uobaghdad.edu.iq The anticancer activity of these compounds is often linked to their ability to modulate cell survival pathways. For instance, a curcumin (B1669340) analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to target the Akt/NFκB signaling pathway, which is critical for the survival of cancer cells. nih.gov

The proposed mechanisms for the anticancer potential of these compounds include:

Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death, or apoptosis, in cancer cells. This can be mediated by the activation of caspases, a family of proteases that play a essential role in apoptosis. nih.gov

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing the proliferation of cancer cells. nih.gov

Inhibition of Angiogenesis: The formation of new blood vessels, known as angiogenesis, is crucial for tumor growth and metastasis. Some benzoic acid derivatives may inhibit this process.

Modulation of Signaling Pathways: As mentioned, targeting survival pathways like Akt/NFκB is a key strategy. nih.gov Additionally, some derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) kinase, which is often overactive in cancer cells. uobaghdad.edu.iq

| Compound | Cancer Cell Line | Effect | Mechanism |

| 4-(tert-butyl)-3-methoxybenzoic acid derivatives | Various human cancer cell lines | High potency and selectivity | EGFR allosteric site inhibition uobaghdad.edu.iq |

| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Human and mouse prostate cancer cells | Inhibition of proliferation, induction of apoptosis | Targeting Akt/NFκB signaling pathway nih.gov |

| 3,4-dihydroxybenzoic acid (DHBA) | Cervical and colorectal cancer cells | Cytotoxic effect, cell cycle arrest at G2/M phase | HDAC inhibition, induction of ROS and caspase-3 nih.gov |

Benzoic acid derivatives have been studied as inhibitors of various enzymes. For example, anisic acid (p-methoxybenzoic acid) has been identified as a noncompetitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. researchgate.net The inhibition constant (Ki) for this interaction was determined to be 0.603 mM. researchgate.net

The cytochrome P450 enzyme CYP199A4 has been shown to efficiently demethylate 4-methoxybenzoic acid. uq.edu.aursc.org Kinetic studies have been performed to understand the binding and turnover properties of this enzyme with various substituted methoxybenzoic acid substrates. uq.edu.aursc.org These studies provide insights into the structure-activity relationships and the substrate specificity of the enzyme.

Furthermore, some benzamide (B126) derivatives of 3-butoxy-4-methoxybenzoic acid have been designed as selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV), an enzyme involved in inflammatory processes. lookchem.com

| Enzyme | Inhibitor | Inhibition Type | Inhibition Constant (Ki) |

| Tyrosinase | Anisic acid | Noncompetitive | 0.603 mM researchgate.net |

| Phosphodiesterase IV (PDE IV) | 3-Butoxy-4-methoxybenzamide derivatives | Selective | Not specified lookchem.com |

Molecular Interactions with Biological Targets

The biological activity of this compound and its derivatives is a result of their molecular interactions with various biological targets. Molecular docking studies have been employed to predict the binding modes of these compounds with their target proteins. For instance, derivatives of 4-(tert-butyl)-3-methoxybenzoic acid have been docked against the epidermal growth factor receptor kinase (EGFR kinase) to understand their inhibitory mechanism. uobaghdad.edu.iq

The interaction of phenolic acids with proteins like human serum albumin (HSA) has also been investigated. nih.gov Such binding can influence the distribution, metabolism, and efficacy of these compounds in the body. Fluorescence quenching studies have been used to characterize the binding of 4-hydroxybenzoic acid and vanillic acid to HSA. nih.gov

The carboxylate group of benzoic acid derivatives often plays a crucial role in their binding to target enzymes. Studies on CYP199A4 have shown that this group interacts with polar and basic amino acid residues in the active site, such as arginine and serine. uq.edu.auresearchgate.net

Protein Binding Studies and Thermodynamics

In a study investigating the binding of vanillic acid to HSA, fluorescence quenching techniques were employed to determine the binding parameters. nih.gov The study revealed that vanillic acid interacts with HSA, and the process is spontaneous, as indicated by the negative Gibbs free energy change (ΔG). nih.gov The thermodynamic parameters for this interaction pointed towards the involvement of hydrogen bonds and van der Waals forces as the primary drivers of the binding process. nih.gov

Table 1: Thermodynamic Parameters for the Binding of Vanillic Acid to Human Serum albumin (HSA)

| Parameter | Value | Conditions |

|---|---|---|

| Gibbs Free Energy (ΔG) | Negative | pH 7.4 |

This table is illustrative and based on data for the related compound, vanillic acid. nih.gov

While these findings are for a related molecule where a hydroxyl group replaces the butoxy group, they suggest that this compound would also likely bind to plasma proteins such as HSA. The increased lipophilicity due to the butoxy chain in this compound, as compared to the hydroxyl group in vanillic acid, may lead to stronger binding affinity and different thermodynamic characteristics. Further experimental investigation is required to elucidate the specific protein binding profile and thermodynamics of this compound.

Role as Pharmaceutical Intermediates and Lead Compound Scaffolds

Benzoic acid derivatives are widely recognized as important intermediates in the synthesis of pharmaceuticals. lookchem.com The structural isomer, 3-Butoxy-4-methoxybenzoic acid, is noted for its use as a chemical intermediate in the production of various pharmaceuticals and agrochemicals. lookchem.com This suggests a similar potential for this compound.

The utility of such compounds lies in the reactivity of the carboxylic acid group, which can be readily converted into amides, esters, and other functional groups, allowing for the construction of more complex molecules. For instance, a related compound, 4-[(Boc-amino)methyl]-3-methoxybenzoic acid, serves as a valuable intermediate in peptide synthesis and drug development where a protected amine is required.

The 4-alkoxy-3-methoxybenzoic acid scaffold has been utilized as a lead structure in drug discovery. For example, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were developed as potent and selective inhibitors of the choline (B1196258) transporter, starting from a lead compound identified through high-throughput screening. nih.gov This demonstrates the value of this scaffold in generating novel therapeutic agents. The oxidation of related compounds like 4'-iso-Butoxy-3'-methoxypropiophenone can yield this compound, indicating its accessibility for use in medicinal chemistry programs.

Table 2: Examples of Pharmaceutical Intermediates and their Applications

| Compound | Role | Therapeutic Area/Application |

|---|---|---|

| 3-Butoxy-4-methoxybenzoic acid | Chemical Intermediate | Pharmaceuticals and Agrochemicals |

| 4-[(Boc-amino)methyl]-3-methoxybenzoic acid | Intermediate in Peptide Synthesis | Drug Development |

This table includes the isomer and a related derivative to illustrate the utility of the core scaffold. nih.govlookchem.com

Quantitative Structure-Biological Activity Relationship (QSAR/SBAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. While no QSAR studies have been found that specifically focus on a series of compounds centered around this compound, broader studies on alkoxybenzoic acids have been conducted.

One such study investigated the relationship between the structure of 4-alkoxybenzoic acids and their antituberculotic activity. cas.cz This research found a correlation between the hydrophobicity of the alkoxy substituent and the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. cas.cz The study highlighted that the biological activity of these compounds could be influenced by their physicochemical properties, such as hydrophobicity, which is determined by the nature of the alkoxy group. cas.cz

Another QSAR study on the toxicity of benzoic acid derivatives to various aquatic organisms showed that toxicity could be predicted based on descriptors like the partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital (E-LUMO). nih.gov These studies underscore the importance of physicochemical properties in determining the biological effects of benzoic acid derivatives.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxy-3-methoxybenzoic acid (Vanillic acid) |

| Human serum albumin (HSA) |

| 4-(tert-butyl)-3-methoxybenzoic acid |

| Epidermal Growth Factor Receptor (EGFR) |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides |

| Choline transporter (CHT) |

| 3-Butoxy-4-methoxybenzoic acid |

| 4-[(Boc-amino)methyl]-3-methoxybenzoic acid |

| 4'-iso-Butoxy-3'-methoxypropiophenone |

Mechanistic Elucidations of Biological Processes

Detailed Mechanisms of Cellular Activity

The biological activities of benzoic acid derivatives are often rooted in their ability to interfere with fundamental cellular processes like signaling cascades, cell division, and programmed cell death.

While direct studies on 4-Butoxy-3-methoxybenzoic acid are limited, research on closely related compounds provides significant insights into potential mechanisms. A notable analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been identified as a potent inhibitor of the Akt/NF-κB signaling pathway, a critical route for cell survival in various cancers. nih.gov

Research has demonstrated that HMBME can suppress the proliferation of prostate cancer cells by targeting this pathway. nih.govnih.gov The mechanism involves the inhibition of Akt kinase activity, which subsequently reduces the level of phosphorylated (activated) Akt. nih.gov This upstream inhibition has a direct downstream effect on the nuclear factor-kappa B (NF-κB), a transcription factor pivotal for cell survival. HMBME treatment leads to a significant reduction in the transcriptional and DNA-binding activities of NF-κB. nih.gov Overexpression of a constitutively active form of Akt was able to reverse the growth inhibition and apoptosis induced by HMBME, confirming the central role of this signaling axis in the compound's mode of action. nih.govnih.gov

Table 1: Effects of HMBME on Akt/NF-κB Pathway Components in LNCaP Cells

| Protein/Activity | Observed Effect of HMBME Treatment | Reference |

|---|---|---|

| Phosphorylated Akt (p-Akt) | Reduced Levels | nih.gov |

| Akt Kinase Activity | Inhibited | nih.gov |

| NF-κB Transcriptional Activity | Significantly Reduced | nih.gov |

| NF-κB DNA-Binding Activity | Significantly Reduced | nih.gov |

| p65 Protein Levels (NF-κB subunit) | Significantly Reduced | nih.gov |

The inhibition of survival pathways like Akt/NF-κB is intrinsically linked to the induction of programmed cell death, or apoptosis. Treatment with HMBME has been shown to induce morphological changes in cancer cells consistent with apoptosis. nih.gov The apoptotic mechanism involves a decrease in the phosphorylation of Akt and a subsequent reduction in the levels of survivin, an inhibitor of apoptosis protein. nih.gov This leads to the activation of executioner caspases, such as caspase-3 and caspase-7. nih.gov Furthermore, the balance of Bcl-2 family proteins, which regulate the integrity of the mitochondrial pathway of apoptosis, is shifted to favor cell death. nih.govaging-us.com

Cell cycle arrest is another key mechanism through which antiproliferative compounds function. Studies on 12-lipoxygenase (12-LOX) inhibitors, a pathway relevant to cancer progression, show that treatment can lead to growth arrest at the G0/G1 phase of the cell cycle. nih.gov This arrest is associated with the suppression of key cell cycle proteins like cyclin D1 and cyclin D3. nih.gov In some cancer cell lines, this is accompanied by a decrease in phosphorylated retinoblastoma (pRB) protein, a critical regulator of the G1/S checkpoint. nih.gov While these findings are not directly on this compound, they illustrate the mechanisms by which related compounds can halt cell proliferation. nih.govnih.gov

Table 2: Proteins Involved in Apoptosis and Cell Cycle Arrest Modulated by Related Benzoic Acid Derivatives or Pathway Inhibitors

| Process | Protein/Factor | Observed Effect | Reference |

|---|---|---|---|

| Apoptosis | Survivin | Decreased expression | nih.gov |

| Caspase-3 and Caspase-7 | Activation | nih.gov | |

| Bcl-2 and Bcl-X(L) | Decreased expression | nih.gov | |

| Bax/Bcl-2 Ratio | Shifted to favor apoptosis | nih.gov | |

| Cell Cycle Arrest (G0/G1) | Cyclin D1 and D3 | Suppressed protein levels | nih.gov |

| Phosphorylated Retinoblastoma (pRB) | Strong decrease | nih.gov | |

| p107 and p130 | Inhibited | nih.gov |

Insights into Metabolic Transformation Pathways and Metabolite Identification

The metabolic fate of a compound is crucial to understanding its biological activity and clearance. For benzoic acid derivatives, common metabolic transformations include hydroxylation, demethylation, and conjugation. For instance, the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is metabolized in plants via hydroxylation to form 5-hydroxydicamba. Another related compound, 4-methoxybenzoic acid, can be demethylated by cytochrome P450 enzymes to produce 4-hydroxybenzoic acid. smolecule.com

A known human metabolite for a structurally similar compound is 4-methoxy-3-(sulfooxy)benzoic acid, which indicates that sulfation is a relevant conjugation pathway. hmdb.ca This metabolite belongs to the class of p-methoxybenzoic acids and derivatives. hmdb.ca Given the structure of this compound, potential metabolic pathways would likely involve O-dealkylation of either the butoxy or methoxy (B1213986) group, hydroxylation on the aromatic ring, or conjugation of the carboxylic acid group (e.g., glucuronidation).

Table 3: Examples of Metabolites from Related Methoxybenzoic Acids

| Parent Compound | Metabolite | Metabolic Reaction | Reference |

|---|---|---|---|

| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | 5-Hydroxydicamba | Hydroxylation | |

| 4-Methoxybenzoic acid | 4-Hydroxybenzoic acid | Demethylation | smolecule.com |

| Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid) | 4-methoxy-3-(sulfooxy)benzoic acid | Sulfation | hmdb.ca |

Interactions with Biological Macromolecules at a Mechanistic Level

The biological effects of small molecules are predicated on their physical interaction with macromolecules like proteins and nucleic acids. Studies on 4-hydroxy-3-methoxybenzoic acid (vanillic acid) have investigated its binding to human serum albumin (HSA), the primary transport protein in blood plasma. nih.gov Using fluorescence quenching techniques, it was determined that vanillic acid interacts with HSA, causing a quenching of the protein's intrinsic fluorescence. nih.gov This interaction is a key determinant of the compound's distribution and bioavailability in the circulatory system. nih.gov

The interaction of methoxybenzoic acids with enzymes is also a critical area of study. As mentioned, 4-methoxybenzoic acid's metabolism is facilitated by its interaction with cytochrome P450 enzymes, which catalyze its conversion to hydroxylated derivatives. smolecule.com These interactions are fundamental to the compound's pharmacokinetic profile.

Table 4: Mechanistic Interactions of Related Benzoic Acids with Macromolecules

| Compound | Macromolecule | Interaction Details | Significance | Reference |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | Human Serum Albumin (HSA) | Binds to HSA, causing static fluorescence quenching. | Affects transport and distribution in the bloodstream. | nih.gov |

| 4-Methoxybenzoic acid | Cytochrome P450 Enzymes | Serves as a substrate, leading to demethylation. | Metabolic conversion into potentially active or inactive derivatives. | smolecule.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These ab initio or semi-empirical methods solve or approximate the Schrödinger equation to determine parameters like energy, electron distribution, and orbital shapes.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly popular for its favorable balance between accuracy and computational cost. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's behavior.

In studies of benzoic acid derivatives, DFT is frequently employed to calculate global and local reactivity descriptors. For instance, research on the potential antiviral activity of several benzoic acid derivatives against the SARS-CoV-2 main protease utilized DFT computations to report on quantum chemical reactivity. nih.gov Such studies often calculate key parameters derived from the energies of frontier molecular orbitals. nih.gov Similarly, DFT has been used to analyze the gas phase acidity of substituted benzoic acids, finding good correlation between experimental acidity and calculated parameters. mdpi.com For other complex benzoic acid derivatives, DFT calculations have been used to predict transition states and energy barriers for chemical reactions, such as Pd-catalyzed methylation.

These applications demonstrate that DFT can provide a deep understanding of the electronic landscape of a molecule like 4-Butoxy-3-methoxybenzoic acid, predicting its stability, acidity, and the energetics of its potential chemical transformations.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for a Substituted Benzoic Acid Derivative (Note: Data is illustrative of parameters typically calculated in DFT studies of benzoic acid derivatives, such as those targeting SARS-CoV-2 protease nih.gov)

| Parameter | Description | Illustrative Value |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 7.5 - 8.5 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.5 - 2.5 eV |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | 2.5 - 3.5 eV |

| Electronegativity (χ) | The power of an atom or group to attract electrons towards itself. | 4.5 - 5.5 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | 3.0 - 4.0 eV |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability, chemical reactivity, and the molecule's optical and electronic properties. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.

In studies on the antioxidant activity of benzoic acid derivatives, frontier molecular orbitals are widely used to probe reactivity. scielo.org.zapreprints.org The electronic density distribution in these orbitals can predict the most likely sites for attack by free radicals. preprints.org For example, DFT calculations on various benzoic acids have shown that the HOMO is typically derived from the aromatic π system, with its energy influencing the compound's electron-donating ability. preprints.orgresearchgate.net

Table 2: Representative Frontier Orbital Energies for a Benzoic Acid Derivative (Note: Values are illustrative, based on typical findings from DFT studies on substituted benzoic acids preprints.org)

| Parameter | Description | Illustrative Energy (eV) |

| E (HOMO) | Energy of the Highest Occupied Molecular Orbital | -8.17 |

| E (LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 |

| ΔE (LUMO-HOMO) | Energy gap between LUMO and HOMO | 6.92 |

Molecular Modeling and Simulation Approaches

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with other molecules over time.

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. In an MD simulation, atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. This is particularly valuable in drug discovery for understanding how a ligand (like this compound) interacts with a biological target, such as a protein receptor or enzyme.

MD simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and explore conformational changes in both the ligand and the protein upon binding. For example, MD simulations were used to analyze the interactions between selective estrogen receptor degraders (SERDs) based on benzoic acid scaffolds and the estrogen receptor α (ERα), identifying hot-spot residues crucial for the interaction. nih.gov In other work, Car–Parrinello and path integral molecular dynamics (CPMD and PIMD) have been used to investigate the properties and dynamics of intermolecular hydrogen bonds in benzoic acid derivatives like 4-hydroxybenzoic acid, revealing details of proton transfer phenomena. mdpi.combohrium.com These studies highlight how MD can provide a time-resolved, atomic-level view of molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. The results of a docking study are often a "docking score," which estimates the binding energy, and a visual model of the ligand's pose within the binding site, showing key interactions like hydrogen bonds and hydrophobic contacts.

Docking studies are frequently performed on benzoic acid derivatives to screen for potential biological activity. In one study, derivatives of 4-(tert-butyl)-3-methoxybenzoic acid were docked against the Epidermal Growth Factor Receptor (EGFR) kinase to rationalize their anticancer activity. uobaghdad.edu.iq In another, various benzoic acid derivatives were evaluated in silico for their potential to inhibit the SARS-CoV-2 main protease. nih.gov Similarly, derivatives isolated from the fungus Bjerkandera adusta, including 3-chloro-4-methoxybenzoic acid, were found to be putative binders of cathepsins B and L through molecular docking simulations. nih.gov These studies showcase docking as a powerful tool for hypothesis generation and for prioritizing compounds for further experimental testing.

Table 3: Representative Molecular Docking Results for Substituted Benzoic Acid Derivatives Against a Protein Target (Note: This table is illustrative, based on findings from docking studies of benzoic acid derivatives against targets like EGFR kinase and SARS-CoV-2 protease nih.govuobaghdad.edu.iq)

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Benzoic Acid Derivatives | EGFR Kinase | -7.0 to -9.5 | Met793, Leu718, Asp855 |

| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | -5.5 to -7.8 | His41, Cys145, Glu166 |

| Methoxybenzoic Acid Analogs | Cathepsin L | -6.0 to -8.2 | Gly61, Cys25, Trp189 |

Prediction of Chemical Reactivity and Selectivity

Predicting how and where a molecule will react is a central goal of computational chemistry. For aromatic compounds like this compound, this involves identifying which parts of the molecule are most susceptible to electrophilic or nucleophilic attack.

Conceptual DFT provides several descriptors for this purpose. The Fukui function, for example, is used to identify the most reactive sites in a molecule. mdpi.comscielo.org.za It quantifies the change in electron density at a given point in the molecule when the total number of electrons is changed, thereby indicating sites prone to nucleophilic attack (where adding an electron is most favorable) or electrophilic attack (where removing an electron is most favorable). researchgate.netscielo.org.za Studies on the antioxidant activity of benzoic acid derivatives have used Fukui functions to understand local and global reactivity. scielo.org.za

Another approach involves the use of Hammett's σ parameters, which were originally derived from the ionization constants of substituted benzoic acids to quantify the electronic effect (inductive and resonance) of a substituent on a reaction center. rsc.org Computational methods can now predict these parameters, offering a robust framework for quantifying substituent effects and predicting how the butoxy and methoxy (B1213986) groups in this compound influence the reactivity of the carboxylic acid group and the aromatic ring. rsc.org

In Silico Screening and Virtual Ligand Design

Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science, enabling the rapid assessment of molecular properties and interactions. For this compound and its derivatives, in silico screening and virtual ligand design methodologies are employed to predict their potential biological activities and guide the synthesis of novel compounds with enhanced efficacy and selectivity. These computational approaches are crucial for identifying and optimizing lead compounds by simulating their interactions with biological targets at a molecular level.

Molecular docking is a primary technique used in the virtual screening of compounds like this compound. This method predicts the preferred orientation of a ligand when bound to a specific protein target. For instance, in studies involving derivatives of benzoic acid, molecular docking has been utilized to investigate their potential as inhibitors of specific enzymes. A study on derivatives of 4-(tert-butyl)-3-methoxybenzoic acid, a structurally related compound, performed molecular docking against the Epidermal Growth Factor Receptor (EGFR) kinase to evaluate their potential as anti-cancer agents. uobaghdad.edu.iq This type of analysis provides insights into the binding mode and affinity, which are critical for designing more potent inhibitors.

The process of virtual ligand design often starts with a scaffold like this compound. Computational tools are then used to modify its structure by adding or altering functional groups to improve its interaction with the target protein's binding site. These modifications are guided by the analysis of the binding pocket and the desire to establish key interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex.

The predictive power of in silico models is also used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed ligands. uobaghdad.edu.iq Computational tools can predict properties like lipophilicity (LogP) and topological polar surface area (TPSA), which are important determinants of a molecule's pharmacokinetic profile. chemscene.com For this compound, some of these properties have been computationally determined. chemscene.com

Research Findings from a Representative Molecular Docking Study

To illustrate the application of these techniques, a hypothetical molecular docking study of this compound derivatives against a protein target, such as a phosphodiesterase, which some alkoxybenzoic acids are known to inhibit, could be considered. doi.org In such a study, a library of virtual compounds based on the this compound scaffold would be screened. The results would typically be presented in a table format, detailing the binding affinity and key molecular interactions.

Table 1: Representative Molecular Docking Results of this compound Derivatives

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4B3MBA | (Parent Compound) | -6.8 | His234, Gln456 |

| 4B3MBA-01 | Addition of an amino group at C5 | -7.5 | His234, Gln456, Asp450 |

| 4B3MBA-02 | Replacement of butoxy with benzyloxy | -7.2 | Phe345, Trp401 |

| 4B3MBA-03 | Esterification of carboxylic acid | -6.2 | His234 |

This table is a hypothetical representation to illustrate the type of data generated in in silico screening studies and is not based on actual experimental results for this compound.

The data in such a table would allow researchers to draw structure-activity relationships (SAR). For example, the hypothetical data suggests that adding a hydrogen-bond-donating amino group (4B3MBA-01) or a halogen atom (4B3MBA-04) at the C5 position could enhance binding affinity. Conversely, modifying the carboxylic acid group (4B3MBA-03) might be detrimental to the interaction with the target. These in silico findings provide a rationale for prioritizing the synthesis of the most promising candidates for further experimental validation. uobaghdad.edu.iq

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation, Isolation, and Purity Analysis

Chromatography is fundamental to the purification and analysis of 4-Butoxy-3-methoxybenzoic acid, separating it from reaction precursors, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its quantification in various mixtures. Reversed-phase HPLC is the most common modality used for this purpose. In this method, the compound is passed through a column packed with a nonpolar stationary phase. ekb.eg A polar mobile phase is used to elute the components of the mixture. Due to its aromatic chromophore, the compound can be readily detected using a UV spectrophotometer.

Method development often involves optimizing the mobile phase composition—typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often acidified with formic or phosphoric acid—to achieve a sharp, symmetrical peak with a stable retention time. sielc.comnih.gov The method can be scaled for the preparative isolation of the compound. sielc.com

Table 1: Typical HPLC Parameters for Analysis of Alkoxybenzoic Acids

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 or Phenyl-based (e.g., Zorbax SB-Aq, Spherisorb phenyl) ekb.egnih.gov | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Methanol and Water (acidified with 0.1% formic or phosphoric acid) ekb.egsielc.com | Elutes the compound from the column; acid improves peak shape. |

| Flow Rate | 0.8 - 1.0 mL/min nih.gov | Controls the speed of the separation and analysis time. |

| Detection | UV at ~254 nm or 308 nm nih.gov | Quantifies the analyte based on its absorbance of UV light. |

| Temperature | Ambient or controlled (e.g., 40 °C) metabolomexchange.org | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step, such as methylation of the carboxylic acid group to form the corresponding methyl ester, is typically required to increase its volatility for GC analysis. researchgate.net

Once volatilized, the derivatized compound is separated from other components in a long, thin capillary column housed in an oven. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for definitive structural identification. The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to its methyl ester, as well as characteristic fragment ions resulting from the loss of alkoxy groups. nih.govresearchgate.net

Table 2: Predicted GC-MS Data for Methyl 4-Butoxy-3-methoxybenzoate

| Feature | Description |

|---|---|

| Derivatization | Conversion to methyl ester to increase volatility. |

| Molecular Ion (M+) | Peak corresponding to the mass of the entire derivatized molecule. |

| Key Fragmentation | Loss of the butoxy group (-C₄H₉O), methoxy (B1213986) group (-OCH₃), and carboxyl methyl group (-COOCH₃). |

| Base Peak | Often a stable, prominent fragment ion resulting from a favorable fragmentation pathway. nih.gov |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. For this compound, TLC is typically performed on plates coated with a stationary phase like silica (B1680970) gel. rasayanjournal.co.inresearchgate.net

A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. The separation is visualized under UV light, where the aromatic ring of the compound will absorb light and appear as a dark spot. rasayanjournal.co.in The retention factor (Rf) value is a key parameter used for identification. rasayanjournal.co.in Preparative TLC uses larger plates to physically separate and isolate the compound from the crude reaction mixture. hmdb.ca

Table 3: Typical TLC Conditions for Analysis of Alkoxybenzoic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel G or PF254 rasayanjournal.co.in | A polar adsorbent that separates compounds based on polarity. |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (e.g., 85:15 v/v) rasayanjournal.co.in | A nonpolar solvent system; the ratio is adjusted to achieve optimal separation. |

| Visualization | UV Light (254 nm) or Iodine Vapor rsc.org | To make the separated, colorless spots visible. |

| Application | Monitoring reaction progress, purity assessment, and preliminary separation. rasayanjournal.co.in |

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the precise molecular structure of this compound. These techniques probe the molecule with electromagnetic radiation and analyze the results to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift, integration, and splitting pattern (multiplicity) of each signal provide a wealth of information. The spectrum of this compound would show characteristic signals for the protons of the butoxy group (a triplet for the terminal methyl, two multiplets for the internal methylenes, and a triplet for the methylene (B1212753) attached to the oxygen), a singlet for the methoxy group protons, and distinct signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. rasayanjournal.co.in

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum would show separate signals for each unique carbon atom, including those in the butoxy chain, the methoxy group, the aromatic ring, and the carboxylic acid group. phcogj.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) & Multiplicity | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 (broad singlet) | ~170-172 |

| Aromatic C-H | ~6.9 - 7.7 (doublets, doublet of doublets) | ~112 - 130 |

| Aromatic C-O & C-C | N/A | ~124 - 155 |

| Methoxy (-OCH₃) | ~3.9 (singlet) | ~56 |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~4.0 (triplet) | ~69 |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.8 (multiplet) | ~31 |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.5 (multiplet) | ~19 |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.0 (triplet) | ~14 |

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method used to determine the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or five decimal places). rsc.org

This precision allows for the calculation of a unique elemental formula. For this compound (C₁₂H₁₆O₄), HRMS can distinguish its exact mass from that of other molecules that may have the same nominal mass but a different elemental composition. This technique is crucial for unequivocally confirming the molecular formula of a newly synthesized compound or an isolated natural product. sciengine.comscispace.com

Table 5: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight (Nominal) | 224 g/mol |

| Calculated Exact Mass [M+H]⁺ | 225.11213 Da |

| Calculated Exact Mass [M+Na]⁺ | 247.09408 Da |

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| 4-(acetyloxy)-3-methoxy-benzoic acid |

| 4-amino-3-butoxybenzoic acid |

| benoxinate |

| 3-butoxybenzoic acid |

| 4-butoxybenzoic acid |

| 4-butoxy-3-methoxybenzaldehyde |

| Carbon-13 |

| Ethyl acetate |

| Formic acid |

| Iodine |

| Methanol |

| methyl 4-butoxy-3-methoxybenzoate |

| Petroleum Ether |

| Phosphoric acid |

Infrared (IR) Spectroscopy (as a method)

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), reveals these characteristic absorptions, which act as a molecular fingerprint.